Colfosceril-d9 Palmitate
Description
Evolution of Synthetic Methodologies for Phosphatidylcholines
The understanding and synthesis of phospholipids (B1166683) have evolved significantly over the past century. Phosphatidylcholines (PC), a major class of phospholipids in eukaryotic membranes, were first identified in the mid-19th century. wikipedia.org Early work involved isolation from natural sources like egg yolk. wikipedia.org The first enantioselective synthesis of a phosphatidylcholine, which established its stereochemical configuration, was a landmark achievement in the mid-20th century. drugfuture.com
The primary route for the biosynthesis of phosphatidylcholine in eukaryotes, known as the Kennedy pathway or CDP-choline pathway, was elucidated around the 1950s. wikipedia.orgnih.gov This pathway involves the enzymatic conversion of choline (B1196258) to phosphocholine (B91661), which then reacts with CTP to form CDP-choline. molbiolcell.org Finally, the phosphocholine moiety is transferred from CDP-choline to a diacylglycerol (DAG) molecule to yield phosphatidylcholine. nih.gov
Synthetic chemistry has developed various methods to produce specific phosphatidylcholines like DPPC. One common strategy involves using glyceryl phosphoryl choline and palmitic acid as starting materials, which undergo a condensation reaction to form the final product. google.com Other methods may involve more complex steps of protection and deprotection of functional groups to ensure the correct placement of the palmitoyl (B13399708) fatty acid chains. google.com The synthesis of a deuterated analog like Colfosceril-d9 Palmitate follows these fundamental principles but utilizes a starting material where the choline headgroup has been pre-labeled with deuterium (B1214612). synzeal.com
Emergence of Deuterated Analogs in Chemical and Biological Sciences
The use of stable, non-radioactive isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) as tracers and analytical tools began to flourish with the development of sensitive detection techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comcreative-proteomics.com Deuterated compounds, in particular, became invaluable in a wide range of scientific disciplines. quora.com
Initially, deuterated solvents like deuterium oxide (D₂O) and deuterated chloroform (B151607) (CDCl₃) became standard in NMR spectroscopy. studymind.co.uk Their use eliminates large, interfering signals from the solvent's hydrogen atoms, allowing for clearer observation of the sample's proton signals. quora.com Subsequently, researchers began to incorporate deuterium atoms at specific positions within molecules of interest. This site-specific labeling allows scientists to track the fate of molecules in metabolic pathways, probe the mechanisms of chemical reactions, and enhance the analysis of molecular structure and dynamics. mdpi.comnih.gov The chemical properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, meaning it behaves similarly in biological systems, making it an excellent tracer. quora.com
Properties
Molecular Formula |
C₄₀H₇₁D₉NO₈P |
|---|---|
Molecular Weight |
743.09 |
Synonyms |
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d9; (7R)-4-Hydroxy-N,N,N-(trimethyl-d9)-10-oxo-7-[(1-oxohexadecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium Inner Salt 4-Oxide; 1,2-Bis(hexadecanoyl)-sn-glycero-3-phosphocholine-d9; 1,2-Bis(palmitoyl) |
Origin of Product |
United States |
Advanced Analytical Applications of Colfosceril D9 Palmitate
Mass Spectrometry-Based Quantitative Analysis in Lipidomics
Mass spectrometry (MS) coupled with stable isotope labeling has become a cornerstone of lipidomics, enabling the precise quantification of complex lipid species in biological samples. gist.ac.krresearchgate.net Colfosceril-d9 Palmitate, as a deuterated lipid, is an exemplary internal standard for these applications.
Development of Internal Standards for Lipid Quantification
The fundamental challenge in quantitative lipidomics is overcoming analytical variability introduced during sample preparation and MS analysis. This includes inconsistencies in lipid extraction, matrix effects, and differential ionization efficiencies among lipid species. avantiresearch.com The use of stable isotope-labeled internal standards, such as this compound, is the gold standard strategy to address these issues.
Deuterated lipids are chemically identical to their endogenous counterparts but are distinguishable by their higher mass. nih.gov By adding a known quantity of a deuterated standard like this compound to a sample at the beginning of the workflow, it experiences the same processing as the target analyte. The ratio of the analyte's signal to the standard's signal in the mass spectrometer allows for accurate quantification, effectively normalizing for any sample-to-sample variation. This approach, known as stable isotope dilution, is crucial for achieving accurate and reproducible measurements. nih.govspringernature.com
The use of multiple deuterated standards covering different lipid classes can correct for variations in extraction efficiency, differential ionization, and fragmentation efficiency, which can be influenced by fatty acid chain length and saturation. avantiresearch.comavantiresearch.com This ensures a high degree of quantitative accuracy across a broad range of lipid species. bioengineer.org
Table 1: Advantages of Using Deuterated Internal Standards in Lipidomics
| Feature | Advantage | Scientific Rationale |
|---|---|---|
| Co-elution | Elutes at the same retention time as the analyte in liquid chromatography (LC). | Identical physicochemical properties ensure that the standard and analyte experience the same chromatographic behavior. |
| Correction for Matrix Effects | Mitigates ion suppression or enhancement from complex biological matrices. | The standard and analyte are affected similarly by interfering compounds during the ionization process. |
| Accurate Quantification | Enables precise measurement of analyte concentration. | The ratio of the analyte to the known amount of the standard provides a reliable quantitative measure, correcting for sample loss during preparation. monash.edu |
| Improved Reproducibility | Reduces variability between different samples and analytical runs. | Normalization to the internal standard minimizes the impact of instrumental fluctuations and procedural inconsistencies. |
Method Development for Targeted and Semi-Targeted Lipidomics Profiling
This compound and similar deuterated standards are instrumental in the development of robust targeted and semi-targeted lipidomics methods using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govsannova.net
Targeted lipidomics focuses on the precise quantification of a predefined list of lipid species. sannova.net In this approach, the mass spectrometer is set to monitor specific precursor-product ion transitions for both the analyte and its corresponding deuterated internal standard. This highly sensitive and specific method, often using a triple quadrupole mass spectrometer, allows for accurate quantification of even low-abundance lipids. nih.govcolumbia.edu The development of these methods relies on having high-purity standards like this compound to optimize instrument parameters and establish calibration curves.
Semi-targeted lipidomics (also referred to as untargeted and semi-targeted analysis) aims to quantify a broader range of lipids within a sample without pre-selecting every analyte. nih.govspringernature.com While discovery-based approaches often have limited sensitivity, combining them with stable isotope dilution techniques can improve quantitative accuracy. springernature.comciteab.com In this context, a panel of deuterated standards representing different lipid classes is used to provide a quantitative reference across the entire analysis, enabling more reliable comparisons between different biological states. bioengineer.org
Table 2: Comparison of Targeted and Semi-Targeted Lipidomics
| Aspect | Targeted Lipidomics | Semi-Targeted Lipidomics |
|---|---|---|
| Scope | Quantifies a specific, pre-defined set of lipids. sannova.net | Profiles a wide range of lipids in a sample. nih.gov |
| Sensitivity | Very high, capable of detecting low-abundance species. sannova.net | Generally lower sensitivity compared to targeted methods. springernature.com |
| Primary Goal | Absolute or accurate relative quantification. | Comprehensive profiling and relative quantification. |
| Role of Standard | Each analyte is ideally paired with a specific deuterated standard for maximum accuracy. | A representative panel of standards is used to normalize data across different lipid classes. |
| Instrumentation | Typically Triple Quadrupole (QqQ) MS. columbia.edu | Often high-resolution MS (e.g., QTOF, Orbitrap). |
Elucidation of Metabolite Profiles in In Vitro and Model Systems
The application of quantitative lipidomics methods using standards like this compound is crucial for understanding lipid metabolism in various biological contexts. These methods allow researchers to accurately measure changes in lipid profiles in response to stimuli, genetic modifications, or disease states in cell cultures (in vitro) and model organisms. bioivt.comresearchgate.net
By reliably quantifying lipids, researchers can map metabolic pathways, identify novel biomarkers, and gain insights into the molecular mechanisms of diseases. gist.ac.krnih.gov For example, stable isotope labeling can be used to trace the metabolic fate of specific nutrients and measure the rates of biosynthesis, remodeling, and degradation of biomolecules directly. nih.gov This provides a dynamic view of lipid metabolism that is not achievable with simple concentration measurements alone. The use of deuterated standards ensures that the observed changes in metabolite levels are genuine biological effects rather than analytical artifacts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of lipid assemblies. The incorporation of a deuterium label, as in this compound, provides a specific probe to investigate molecular behavior within complex environments like cell membranes. rero.ch
Deuterium NMR in Membrane and Lipid Phase Behavior Studies
In ²H-NMR, the signal from the deuterium nucleus is highly sensitive to its local environment and motion. Specifically, the interaction between the deuterium nuclear quadrupole moment and the local electric field gradient provides detailed information about the orientation and dynamics of the carbon-deuterium (C-D) bond. rero.ch
When a deuterated lipid like this compound is incorporated into a lipid bilayer, the resulting ²H-NMR spectrum reveals the degree of order and mobility of the lipid chains. nih.gov The separation between the two peaks in the spectrum, known as the quadrupolar splitting (ΔνQ), is directly proportional to the order parameter (SCD), which quantifies the average orientation and motional freedom of the C-D bond relative to the membrane normal. rero.ch
By selectively deuterating different positions along the lipid acyl chain, researchers can generate an order profile, mapping the flexibility from the rigid headgroup region to the fluid core of the membrane. nih.gov This technique is invaluable for studying:
Lipid Phase Transitions: ²H-NMR spectra change dramatically as lipids transition between different phases (e.g., gel to liquid-crystalline), allowing for precise determination of phase transition temperatures and the characterization of phase coexistence. nih.gov
Effects of Other Molecules: The influence of cholesterol, proteins, and drugs on membrane structure and dynamics can be quantified by observing their effects on the deuterium order profiles of the lipids. nih.govresearchgate.net
Table 3: Key Parameters from Deuterium NMR of Lipid Membranes
| Parameter | Description | Information Gained |
|---|---|---|
| Quadrupolar Splitting (ΔνQ) | The frequency separation between the two peaks in the Pake doublet spectrum. | Directly related to the order parameter; a larger splitting indicates a more ordered and restricted environment. rero.ch |
| Order Parameter (SCD) | A measure of the time-averaged orientational order of a specific C-D bond. | Quantifies the motional freedom at different positions along the lipid acyl chain. |
Isotopic Probes for Conformational Analysis of Lipid Assemblies
The deuterium label in this compound also serves as a precise isotopic probe for determining the conformation of lipids within various assemblies. While ²H-NMR provides information on average orientation and dynamics, it can also distinguish between different molecular conformations that may coexist. iaea.org
In complex lipid mixtures or in the presence of membrane-associated proteins, lipids can adopt multiple conformational states. These different states can result in distinct quadrupolar splittings or spectral lineshapes in the ²H-NMR spectrum. By analyzing these spectra, often with the aid of computational modeling, it is possible to identify and quantify the relative populations of different conformers. nih.govresearchgate.net This allows for a detailed investigation of how factors like lipid packing, hydration, and interactions with other molecules influence the specific three-dimensional structure and arrangement of lipids within a membrane. iaea.orgresearchgate.net
Chromatographic Methods for Deuterated Lipid Research Applications
Chromatographic techniques are fundamental to the separation and analysis of complex lipid mixtures. The introduction of stable isotope-labeled lipids, such as this compound, has significantly enhanced the capabilities of these methods, enabling more accurate and sensitive analyses.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of lipid analysis, offering high resolution and the ability to separate complex mixtures of lipid species. When coupled with advanced detection systems like mass spectrometry (MS) and charged aerosol detection (CAD), the utility of HPLC is further amplified, especially with the use of deuterated internal standards like this compound.
In lipidomics research, HPLC-MS has become an indispensable tool for the detailed profiling of lipids in biological samples. The complexity of the lipidome, with its vast number of structurally similar species, presents a significant analytical challenge. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification. Since the deuterated standard is chemically identical to the endogenous analyte (Colfosceril Palmitate), it co-elutes during the HPLC separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantitative data.
For instance, in studies investigating the metabolism of pulmonary surfactants, researchers can use this compound as a tracer. By introducing the labeled compound into a biological system, its metabolic fate can be tracked and quantified using HPLC-MS. The mass difference between the deuterated and non-deuterated forms allows the mass spectrometer to distinguish between the exogenously supplied lipid and the endogenous pool.
The table below illustrates a hypothetical experimental setup for the quantification of Colfosceril Palmitate in a biological sample using this compound as an internal standard with HPLC-MS.
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Colfosceril Palmitate) | Precursor Ion > Product Ion |
| MRM Transition (this compound) | Precursor Ion+9 > Product Ion |
This table represents a typical, though illustrative, set of parameters for an HPLC-MS method.
The reliability and accuracy of analytical measurements are paramount in scientific research and pharmaceutical development. This compound plays a significant role as a reference standard in quality control (QC) programs for research compounds, particularly for studies involving pulmonary surfactants and related lipid formulations.
As a reference standard , this compound provides a benchmark for the identification and quantification of Colfosceril Palmitate. In the synthesis of new lipid-based drug delivery systems or the quality assessment of synthetic lung surfactant preparations, it is essential to verify the identity and purity of the active pharmaceutical ingredient. By comparing the chromatographic retention time and mass spectral data of a sample to that of the certified this compound standard, analysts can confirm the presence and integrity of the target compound.
In quality control programs , this compound is used to ensure the consistency and performance of analytical methods over time. It can be included in QC samples that are analyzed alongside study samples to monitor instrument performance and method variability. Any significant deviation in the signal of the deuterated standard can indicate a problem with the analytical run, prompting corrective action. This is crucial in large-scale lipidomics studies where data is collected over extended periods.
The table below outlines the key functions of this compound in quality control and as a reference standard.
| Application Area | Function of this compound |
| Method Validation | Used to assess accuracy, precision, linearity, and sensitivity of analytical methods for Colfosceril Palmitate. |
| Routine Analysis | Included as an internal standard in every sample to correct for analytical variability. |
| Instrument Performance Monitoring | Injected periodically to verify the stability and performance of the HPLC-MS system. |
| Purity Assessment | Serves as a benchmark for determining the purity of synthesized Colfosceril Palmitate or related compounds. |
The use of deuterated lipids as internal standards is a well-established practice that significantly improves the quality of lipidomic data. nih.govnih.gov The availability of high-purity deuterated standards like this compound is essential for ensuring the accuracy and comparability of results across different laboratories and studies.
Mechanistic Investigations Utilizing Colfosceril D9 Palmitate As a Tracer
Elucidation of Phospholipid Biosynthesis and Turnover Pathways
Stable isotope labeling with compounds like Colfosceril-d9 Palmitate allows for the direct measurement of the dynamic processes of phospholipid synthesis and degradation. By introducing this labeled precursor, researchers can track its incorporation into various lipid pools and its subsequent turnover, providing insights into the kinetics of these fundamental cellular processes.
In cellular models, this compound can be introduced to the culture medium, and its uptake and incorporation into cellular membranes can be monitored over time. Mass spectrometry-based lipidomics is the primary analytical technique used to differentiate between the endogenous (unlabeled) and the newly synthesized (deuterium-labeled) phospholipid species. This approach enables the precise quantification of the rate of new phospholipid synthesis.
Subcellular fractionation following the administration of the tracer allows for the investigation of phospholipid trafficking between different organelles. For instance, the appearance of this compound in the endoplasmic reticulum, Golgi apparatus, and mitochondria can be quantified to map the intracellular pathways of phospholipid distribution.
Table 1: Illustrative Data from a Tracer Study with Deuterated DPPC in a Cellular Model
| Time (hours) | Endogenous DPPC (nmol/mg protein) | Deuterated DPPC (nmol/mg protein) | Percent Incorporation |
|---|---|---|---|
| 0 | 50.0 | 0.0 | 0.0% |
| 2 | 49.5 | 0.5 | 1.0% |
| 6 | 48.0 | 2.0 | 4.0% |
| 12 | 45.0 | 5.0 | 10.0% |
| 24 | 40.0 | 10.0 | 20.0% |
This table represents hypothetical data to illustrate the expected outcome of a tracer experiment. The values demonstrate the time-dependent incorporation of the deuterated tracer into the cellular DPPC pool.
By tracing the metabolic fate of this compound, researchers can gain a deeper understanding of how cells maintain phospholipid homeostasis. This includes the balance between de novo synthesis, remodeling, and catabolism. The rate of disappearance of the deuterium (B1214612) label from the DPPC pool provides a direct measure of its turnover rate. These studies are crucial for understanding the pathophysiology of diseases associated with dysregulated lipid metabolism.
Dynamics of Exogenous Phospholipid Incorporation and Metabolism
The introduction of exogenous phospholipids (B1166683) like this compound allows for the investigation of how cells handle and metabolize lipids from their environment. This is particularly relevant for understanding the efficacy of lipid-based drug delivery systems and the metabolic fate of pulmonary surfactants.
Once incorporated into the cell, this compound can be used to study the dynamics of lipid exchange between different membranes and with lipid-binding proteins. Techniques such as fluorescence microscopy, in conjunction with labeled lipids, can visualize the movement of these molecules within the cell in real-time. The deuterium label allows for the distinction between the tracer and endogenous lipids, providing clarity in tracking studies.
Phospholipids are subject to continuous remodeling, where their acyl chains are cleaved and replaced with different fatty acids. This process, known as the Lands cycle, is critical for maintaining membrane fluidity and generating signaling molecules. By using this compound, where the palmitate chains are labeled, it is possible to track the removal and replacement of these specific acyl chains. The appearance of the deuterium-labeled palmitate in other phospholipid species is evidence of this remodeling process. Studies have shown that the hydrolysis of acyl chains can be monitored by observing changes in the vibrational signals of the deuterated chains.
Table 2: Representative Data on Acyl Chain Remodeling of Deuterated DPPC
| Phospholipid Species | Deuterium Label Detected (relative abundance) |
|---|---|
| Dipalmitoylphosphatidylcholine (DPPC) | +++++ |
| Palmitoyl-oleoyl-phosphatidylcholine (POPC) | ++ |
| Palmitoyl-linoleoyl-phosphatidylcholine (PLPC) | + |
| Lysophosphatidylcholine (LPC) | +++ |
This illustrative table shows how the deuterium label from this compound might be distributed among different phospholipid species as a result of acyl chain remodeling. The "+" symbols indicate the relative abundance of the label.
Interactions with Model Biological Interfaces and Components
The biophysical properties of this compound and its interactions with other membrane components can be investigated using model systems such as lipid bilayers and nanodiscs. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy are particularly powerful for these studies. The deuterium label in this compound provides a specific probe to monitor its behavior within a membrane environment.
For example, deuterium NMR can provide detailed information about the orientation and dynamics of the deuterated acyl chains within a lipid bilayer. These studies can reveal how the presence of other lipids, such as cholesterol, or membrane proteins affects the ordering and fluidity of the membrane in the vicinity of the tracer molecule. FT-IR studies can monitor changes in the vibrational modes of the C-D bonds, providing insights into the conformational state of the acyl chains.
Formation and Stability of Lipid Monolayers and Bilayers in Model Systems
The study of lipid monolayers at air-water interfaces and supported lipid bilayers provides fundamental insights into the self-assembly and stability of biological membranes. This compound, as a deuterated analog of dipalmitoylphosphatidylcholine (DPPC), is instrumental in these investigations. Techniques such as Langmuir trough measurements and neutron reflectometry are significantly enhanced by the use of deuterated lipids.
In Langmuir trough experiments, a monolayer of lipid is formed on an aqueous subphase, and its properties are studied as it is compressed. The presence of deuterated chains in this compound does not significantly alter the phase behavior of the monolayer compared to its non-deuterated counterpart, but it allows for complementary analysis with neutron-based techniques. Studies on mixed monolayers, for instance, can utilize deuteration to distinguish between different lipid domains.
Neutron reflectometry is a powerful technique for obtaining high-resolution structural information about thin films at interfaces. By using deuterated lipids like this compound and varying the isotopic composition of the aqueous subphase (H₂O vs. D₂O), specific components of the bilayer can be highlighted or made invisible to neutrons. This contrast variation approach allows for the precise determination of bilayer thickness, lipid packing, and the location of the deuterated chains within the membrane structure. For example, time- and temperature-resolved neutron reflectometry can be used to directly observe the structural changes during phase transitions in single supported bilayers, revealing differences in the melting behavior of the proximal and distal leaflets of the bilayer.
| Parameter | Gel Phase (Lβ') | Liquid Crystalline Phase (Lα) | Reference |
|---|---|---|---|
| Bilayer Thickness (Å) | ~45-50 | ~35-40 | |
| Area per Lipid (Ų) | ~48-52 | ~60-65 | |
| Hydrophobic Core Thickness (Å) | ~30-35 | ~25-30 |
Biophysical Studies of Membrane Interactions and Permeability
The permeability of a lipid bilayer is a critical property that governs the passage of molecules into and out of a cell. The use of deuterated lipids like this compound in model liposomes allows for detailed investigation of factors influencing membrane permeability without introducing bulky labels that might perturb the membrane structure.
Fluorescence-based assays are commonly employed to assess the permeability of liposomal membranes. These methods often involve encapsulating a fluorescent dye within liposomes and monitoring its leakage over time when exposed to various permeabilizing agents. While the deuteration of this compound does not directly alter the fluorescence properties, its use in conjunction with other techniques like NMR or neutron scattering on the same model systems can provide a more complete picture of how membrane structure relates to permeability.
Molecular dynamics (MD) simulations, which can be validated against experimental data from deuterated lipid studies, provide a computational lens to examine the permeation of small molecules across bilayers. These simulations can offer insights into the free energy barriers and diffusion coefficients of molecules as they traverse the membrane. The structural parameters derived from studies using deuterated lipids are crucial for setting up realistic and accurate simulations.
| Factor | Effect on Permeability | Investigative Techniques |
|---|---|---|
| Lipid Chain Length & Saturation | Longer, saturated chains decrease permeability. | Fluorescence Spectroscopy, DSC |
| Temperature (Phase) | Permeability increases significantly above the phase transition temperature. | Fluorescence Spectroscopy, DSC |
| Cholesterol Content | Decreases permeability in the liquid-crystalline state. | Fluorescence Spectroscopy, NMR |
| Incorporation of Peptides/Drugs | Can increase or decrease permeability depending on the molecule. | Fluorescence Spectroscopy, ITC, NMR |
Research into Protein-Lipid Interactions using Deuterated Probes
Understanding the intricate interplay between lipids and membrane proteins is fundamental to cell biology. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying these interactions at an atomic level, and deuterated lipids such as this compound are invaluable tools in this research.
Deuterium (²H) NMR spectroscopy of selectively deuterated lipids provides detailed information about the orientation and dynamics of the lipid acyl chains. When a membrane protein is reconstituted into a bilayer containing this compound, changes in the deuterium NMR spectra can reveal how the protein influences the surrounding lipid environment. The quadrupolar splitting observed in ²H NMR spectra is directly related to the order parameter of the C-D bond, providing a measure of the motional restriction of the acyl chains.
Studies have shown that integral membrane proteins can induce a distinct lipid environment, often referred to as "boundary" or "annular" lipids, which are in direct contact with the protein surface. These lipids often exhibit different dynamics compared to the bulk lipids. By using deuterated lipids, it is possible to characterize the degree of order or disorder induced by the protein on the neighboring acyl chains. For instance, some proteins may cause a decrease in the acyl chain order, while others may have an ordering effect. This information is crucial for understanding how the lipid matrix modulates the structure and function of membrane proteins.
| Acyl Chain Carbon Position | Typical Quadrupolar Splitting (kHz) in Lα Phase (No Protein) | Observed Change with Protein Interaction | Reference |
|---|---|---|---|
| C2-C5 (Plateau Region) | ~25-30 | Increase or decrease depending on protein | |
| C6-C12 (Intermediate Region) | ~20-25 | Variable changes | |
| C13-C16 (Terminal Region) | ~5-15 | Often less affected |
Theoretical and Computational Modeling of Deuterated Phospholipid Systems
Molecular Dynamics Simulations of Deuterated Lipid Membranes
Molecular dynamics (MD) simulations have become a cornerstone of membrane biophysics, providing a computational microscope to view the complex behavior of lipid bilayers over time. researchgate.net By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of each particle, revealing intricate details about molecular interactions and collective phenomena. nih.gov In the context of deuterated phospholipids (B1166683), MD simulations are particularly powerful for understanding how the increased mass of deuterium (B1214612) atoms impacts the dynamic properties and structural organization of the lipid membrane. These simulations can complement experimental techniques, such as neutron scattering, which often utilize deuterated lipids for contrast enhancement. frontiersin.orgill.eu
Simulations are also instrumental in studying phase transitions in lipid membranes, such as the shift from a tightly packed gel phase (So) to a more fluid liquid-crystalline phase (Ld). nih.gov The temperature and cooperativity of these phase transitions are highly sensitive to the details of lipid packing and intermolecular forces. Computational models can predict how deuteration, by subtly altering these forces, might shift the phase transition temperature or change the properties of distinct lipid phases, like the liquid-ordered (Lo) phase often associated with cholesterol-containing membranes. acs.org
Table 1: Key Research Findings from Molecular Dynamics Simulations on Lipid Bilayers
| Simulation Focus | Key Findings | Significance for Deuterated Systems |
|---|---|---|
| Electrostatic Interactions | Proper treatment of long-range electrostatics (e.g., using Particle-Mesh Ewald) is crucial for accurate simulation of area per lipid and acyl chain order. nih.gov | Ensures that the subtle effects of deuteration are not obscured by computational artifacts. |
| Phase Behavior | Simulations can model the gel-to-liquid crystalline phase transition and the formation of liquid-ordered/disordered domains in complex mixtures. nih.govacs.org | Allows for prediction of how the altered intermolecular forces in deuterated lipids might shift phase transition temperatures and influence domain formation. |
| Lipid-Protein Interactions | MD simulations can reveal specific interactions between membrane proteins and surrounding lipids, showing how proteins can influence local lipid dynamics. nih.govfrontiersin.org | Helps in understanding how changes in membrane properties due to deuteration could modulate the function of membrane-associated proteins. |
| Hydration and Interface | The distribution and dynamics of water molecules at the lipid headgroup interface can be characterized, including hydrogen bond lifetimes. uiuc.edu | Provides a means to investigate if the subtle electronic differences in deuterated lipids affect the critical hydration shell of the membrane. |
While it is often assumed that isotopic labeling is a non-perturbative technique, studies suggest that the collective effect of deuteration can induce measurable changes in the structural organization of lipid membranes. ill.eu Computational approaches are essential for quantifying these effects. MD simulations can be used to calculate key structural and dynamic properties of lipid bilayers and compare them between their fully hydrogenated and selectively deuterated forms.
One of the most direct comparisons can be made with deuterium order parameters (SCD), which are experimentally measurable by NMR spectroscopy and can also be calculated directly from MD simulation trajectories. mdpi.com The SCD value quantifies the motional restriction of the C-D bond relative to the bilayer normal and provides a detailed profile of acyl chain fluidity. Simulations can predict how the increased mass of deuterium might dampen chain dynamics, leading to changes in the order parameter profile. Other critical bilayer properties that can be computationally assessed include the average area per lipid, bilayer thickness, and the lateral diffusion rate of lipids, providing a comprehensive picture of the structural impact of isotopic labeling. mdpi.comnih.gov
Quantum Chemical Calculations for Isotopic Effects on Reaction Kinetics
The stability of a phospholipid against chemical degradation, such as oxidation, is a critical factor in its biological function and pharmaceutical application. The substitution of hydrogen with deuterium can significantly alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). youtube.com Quantum chemical calculations are the primary theoretical tool for investigating and predicting the magnitude of KIEs. nih.gov
These calculations involve modeling the potential energy surface of a reaction, identifying the reactant and product states, and locating the transition state—the highest energy point along the reaction pathway. nih.gov The difference in energy between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. The KIE arises primarily because the vibrational frequency of a C-D bond is lower than that of a C-H bond. This results in a lower zero-point energy (ZPE) for the deuterated reactant. If this bond is broken or significantly altered in the transition state, the difference in ZPE between the hydrogenated and deuterated species will lead to different activation energies and, therefore, different reaction rates. youtube.com For reactions involving C-H bond cleavage, the higher activation energy for the C-D bond typically results in a slower reaction rate (a "primary" KIE > 1).
Methods such as Density Functional Theory (DFT) and more advanced ab initio calculations are used to compute the structures and vibrational frequencies of reactants and transition states. acs.org These data can be used within the framework of transition state theory to predict reaction rates and KIEs. youtube.com For complex systems, path integral simulation methods can also be employed to calculate KIEs, offering a powerful tool for studying reactions in condensed phases. rutgers.edu Such calculations can predict the increased oxidative stability of Colfosceril-d9 Palmitate by quantifying the higher energy barrier for abstracting a deuterium atom from an acyl chain compared to a hydrogen atom.
Predictive Modeling of Lipid Self-Assembly and Organization
The ability of phospholipids to spontaneously form ordered structures like bilayers in aqueous environments is a fundamental property of life. wikipedia.org Predictive modeling aims to understand and forecast how molecular-level properties of lipids translate into these macroscopic structures. These models can range from all-atom MD simulations, which capture the initial stages of bilayer formation from a random dispersion of lipids, to coarse-grained (CG) simulations. nih.gov
In CG models, groups of atoms are represented as single "beads," which dramatically reduces the computational cost and allows for the simulation of larger systems over longer timescales (microseconds to milliseconds). nih.gov This approach is particularly well-suited for studying large-scale phenomena like vesicle formation, membrane fusion, or the formation of non-lamellar phases (e.g., hexagonal or cubic). nih.gov These simulations can elucidate how the specific chemistry of a lipid, including the presence of deuterium, influences its preferred curvature and packing, thereby guiding the self-assembly process toward a particular structure. arxiv.org
More recently, machine learning approaches have been utilized to predict the phase behavior and self-assembled structures of lipid systems based on a set of molecular descriptors. researchgate.net By training models on large datasets from high-throughput experiments or simulations, these techniques can rapidly predict the structures formed by new lipid compositions or under different environmental conditions, offering a powerful tool for the rational design of lipid-based nanomaterials. arxiv.orgresearchgate.net
Future Directions and Emerging Research Frontiers for Colfosceril D9 Palmitate
Integration in Advanced Lipidomics and Metabolomics Research Platforms
The fields of lipidomics and metabolomics, which seek to comprehensively identify and quantify the vast array of lipids and small molecules in a biological system, rely heavily on precision and accuracy. nih.gov Colfosceril-d9 Palmitate is set to become an indispensable tool in these advanced research platforms, primarily through its function as a superior internal standard for mass spectrometry (MS)-based analyses. baker.edu.au
When studying its non-deuterated counterpart, Colfosceril Palmitate (also known as Dipalmitoylphosphatidylcholine or DPPC), the addition of a known quantity of this compound to a sample allows for precise quantification. Because it is chemically identical to the endogenous molecule, it behaves similarly during sample extraction and ionization, but its increased mass due to the nine deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. nih.gov This corrects for sample loss and variations in instrument response, significantly improving the accuracy of quantification—a critical factor when studying subtle metabolic changes in diseases like diabetes, obesity, and Alzheimer's disease. nih.govresearchgate.net
The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern high-throughput lipidomics, enabling the analysis of hundreds of lipid species with high confidence. baker.edu.au This approach mitigates issues like ion suppression and matrix effects, which are common challenges in complex biological samples. nih.gov Furthermore, the predictable behavior of this standard can aid in the validation and quality control of large-scale metabolomic studies, ensuring data consistency across thousands of samples. baker.edu.au
Table 1: Role of this compound in Mass Spectrometry-Based Lipidomics
| Feature | Benefit of Using this compound |
|---|---|
| Chemical Similarity | Co-elutes and co-ionizes with natural Colfosceril Palmitate, ensuring parallel behavior during analysis. |
| Mass Difference | Easily distinguished from the non-deuterated form by the mass spectrometer, allowing for separate detection. |
| Accurate Quantification | Allows for ratiometric measurement, correcting for sample loss and instrument variability. nih.gov |
| Method Validation | Serves as a reliable benchmark for developing and validating new lipid analysis workflows. |
| Reduced Variability | Minimizes analytical errors in large-scale studies, enhancing statistical power and biomarker discovery. |
Development of Novel Analytical Methodologies with Deuterated Probes
The unique physical properties of deuterium make this compound a valuable probe for developing and refining novel analytical techniques beyond standard mass spectrometry. The substitution of hydrogen with deuterium creates a "contrast" that can be exploited by methods like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov
In neutron scattering , a powerful technique for studying the structure of biological membranes, deuteration is essential. researchgate.net Neutrons interact differently with hydrogen and deuterium nuclei. By selectively deuterating lipids like this compound within a model membrane, researchers can "highlight" specific components or domains, providing unprecedented detail on membrane structure, fluidity, and protein-lipid interactions. ill.eu This is particularly relevant for understanding how membrane-active drugs function or how diseases disrupt membrane integrity.
In NMR spectroscopy , deuterated phospholipids (B1166683) help simplify complex spectra. avantiresearch.com The signals from the abundant hydrogen atoms in lipids can overwhelm the signals from membrane-embedded proteins. By using deuterated lipids, these background signals are suppressed, allowing for clearer observation of the protein's structure and dynamics within a native-like membrane environment. nih.govisotope.com
Furthermore, the use of deuterated probes is advancing techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), which can map the distribution of isotopic labels within a single cell with remarkable spatial resolution. This allows researchers to trace the metabolic fate of the deuterated palmitate component of this compound as it is incorporated into cellular structures.
Expansion into Complex Biological Model Systems for Mechanistic Research
The ability to trace the metabolic fate of molecules is a powerful tool for understanding biological processes. This compound can serve as a metabolic tracer in complex, physiologically relevant model systems like organoids and tissue-engineered constructs. These three-dimensional models more accurately mimic the function of human organs compared to traditional cell cultures. uni.lu
For instance, intestinal organoids can be treated with this compound to study lipid absorption, metabolism, and the effects of lipotoxicity—a condition linked to obesity and type 2 diabetes. nih.gov By tracking the deuterated label using mass spectrometry, scientists can precisely follow how the lipid is processed and where it accumulates within the different cell types of the organoid. This provides direct, mechanistic insights into how high-fat diets might disrupt gut homeostasis. nih.gov
Similarly, in lung organoids or tissue-engineered lung models, this compound could be used to study the lifecycle of pulmonary surfactant. Researchers can investigate the rates of surfactant synthesis, secretion, and recycling by alveolar cells—processes that are critical for healthy lung function and are impaired in conditions like Acute Respiratory Distress Syndrome (ARDS). The use of stable isotope tracers avoids the safety concerns and logistical challenges associated with radioactive isotopes.
Table 2: Potential Mechanistic Studies Using this compound in Organoids
| Organoid Model | Research Question | Analytical Method |
|---|---|---|
| Intestinal Organoids | How are dietary saturated fats absorbed and metabolized by the gut epithelium? | LC-MS/MS, NanoSIMS |
| Lung Organoids | What is the turnover rate of surfactant phospholipids in alveolar epithelial cells? | Isotope Ratio MS |
| Liver Organoids | How does excess palmitate contribute to lipid accumulation and lipotoxicity (steatosis)? | LC-MS/MS Imaging |
| Brain Organoids | How are lipids trafficked and utilized by neural cells during development? | NanoSIMS |
Innovative Applications in Material Science and Nanotechnology Research
The future applications of this compound extend into the realms of material science and nanotechnology, particularly in the design and characterization of lipid-based nanomaterials. Lipid nanoparticles (LNPs) have gained significant attention as delivery vehicles for advanced therapeutics, including mRNA vaccines. ansto.gov.au The composition and structure of these LNPs are critical to their stability and effectiveness.
Deuterated lipids, including deuterated cholesterol and phospholipids, are instrumental in characterizing the structure of these complex nanoparticles. ansto.gov.au Techniques like small-angle neutron scattering (SANS) rely on the contrast provided by deuteration to determine the precise arrangement of the different lipid components and the encapsulated drug within the nanoparticle's core and shell. youtube.com By incorporating this compound into LNP formulations, researchers can gain a clearer understanding of their internal structure, which can guide the design of more efficient and stable drug delivery systems.
Moreover, as a primary component of lung surfactant, Colfosceril Palmitate possesses unique surface-active properties. Studying the behavior of its deuterated analogue in thin films and at interfaces using techniques like neutron reflectometry can provide fundamental insights into surface tension phenomena. This knowledge could inform the development of novel biomaterials, such as biocompatible coatings for medical devices or advanced synthetic surfactants.
Q & A
Q. How can researchers optimize the synthesis of Colfosceril-d9 Palmitate using experimental design methodologies?
Methodological Answer: A 4-factor, 3-level Response Surface Methodology (RSM) design is recommended for optimizing synthesis parameters (e.g., molar ratio, catalyst loading, reaction time). Variables should be selected based on preliminary experiments, and data analyzed using software like Design Expert 9.0 to model second-order polynomial equations for yield prediction . For isotopic purity validation, incorporate nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with deuterium-specific detectors to confirm the position and abundance of deuterium atoms .
Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?
Methodological Answer:
- Particle size analysis : Use dynamic light scattering (DLS) or laser diffraction to assess micronized particles (mean size <10 µm), ensuring consistency in formulation stability .
- Isotopic validation : Employ high-resolution mass spectrometry (HRMS) to distinguish between deuterated (d9) and non-deuterated species, with fragmentation patterns analyzed via GC-HRMS (e.g., Compound Discoverer software for adduct identification) .
- Purity profiling : Combine reversed-phase HPLC with evaporative light scattering detection (ELSD) to quantify residual solvents and byproducts .
Advanced Research Questions
Q. How can Isotopomer Spectral Analysis (ISA) quantify the metabolic incorporation of this compound into lipid pools?
Methodological Answer: ISA models the contribution of deuterated acetyl-CoA units to de novo lipid synthesis. Using software like INCA, fit experimentally derived mass isotopomer distributions (MIDs) to a system of equations accounting for labeled/unlabeled acetyl-CoA mixing and pre-existing palmitate pools. Validate results with 95% confidence intervals and cross-reference with in vitro cell culture models treated with ¹³C-glucose or ¹³C-acetate to trace lipid flux .
Q. What experimental protocols enable in vivo tracking of this compound pharmacokinetics?
Methodological Answer:
- Labeled tracer administration : Inject 20 µCi of deuterated palmitate intravenously and collect plasma samples at 0.5, 1, 2, 3, 4, and 5 minutes post-injection.
- Kinetic modeling : Calculate systemic clearance using the area under the curve (AUC) from plasma concentration-time data. Normalize dilution curves against albumin controls to correct for vascular retention .
- Tissue-specific uptake : Post-euthanasia, extract lipids via Folch method (chloroform-methanol 2:1 v/v) and analyze deuterium enrichment via LC-MS/MS .
Q. How do researchers resolve contradictory data in this compound’s effects on cellular pathways?
Methodological Answer:
- Dose-response stratification : Test palmitate concentrations across physiological (0.1–0.5 mM) and pathological (>1 mM) ranges to identify threshold effects on pathways like apoptosis or proliferation .
- Pathway-specific inhibitors : Co-treat cells with deuterated palmitate and inhibitors (e.g., ceramide synthase inhibitors) to isolate confounding signaling crosstalk .
- Multi-omics integration : Combine lipidomics (LC-MS) with transcriptomics (RNA-seq) to correlate deuterated lipid accumulation with gene expression changes .
Methodological Validation & Reproducibility
Q. What steps ensure reproducibility in this compound experimental workflows?
Methodological Answer:
- Standardized synthesis protocols : Document reaction conditions (temperature, pH, agitation) in Supplementary Information, adhering to Beilstein Journal guidelines for compound characterization .
- Blinded data analysis : Use tools like Turnitin to screen for unintentional plagiarism in method descriptions and ensure raw data (e.g., dilution curves, MIDs) are archived in open-access repositories like OSF.io with DOI links .
- Inter-lab validation : Share deuterated standards (e.g., TRC C640502) with collaborating labs to cross-validate analytical results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
